molecular formula C18H18Cl3N9O B609814 PA1 2HCl CAS No. 1620951-72-5

PA1 2HCl

カタログ番号: B609814
CAS番号: 1620951-72-5
分子量: 482.75
InChIキー: JKZVQNCSFUAMFC-JZYARHMISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PA1 2HCl (referred to as F8·2HCl in the literature) is a dihydrochloride salt form of the parent compound F8, synthesized to address its poor aqueous solubility and suboptimal pharmacokinetic (PK) properties . The hydrochloride salt formation increased water solubility by over 50-fold, enabling enhanced bioavailability, prolonged half-life, and higher systemic exposure compared to F8 . Preclinical studies highlight its potent antitumor activity, particularly against undifferentiated gastric cancer xenografts, achieving a 60.6% tumor growth inhibition (TGI) at 37.5 mg/kg—superior to the reference drug apatinib (50.0% TGI at the same dose) . Mechanistically, PA1 2HCl modulates apoptosis-related proteins (e.g., upregulating Cleaved Caspase3 and E-cadherin) and suppresses cell proliferation markers (CDK2, KI-67) .

特性

CAS番号

1620951-72-5

分子式

C18H18Cl3N9O

分子量

482.75

IUPAC名

3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride

InChI

InChI=1S/C18H16ClN9O.2ClH/c19-14-16(21)25-15(20)13(24-14)17(29)26-18(22)23-10-6-8-12(9-7-10)28-27-11-4-2-1-3-5-11;;/h1-9H,(H4,20,21,25)(H3,22,23,26,29);2*1H/b28-27+;;

InChIキー

JKZVQNCSFUAMFC-JZYARHMISA-N

SMILES

O=C(C1=NC(Cl)=C(N)N=C1N)NC(NC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)=N.[H]Cl.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PA1 2HCl;  PA1 dihydrochloride;  PA1

製品の起源

United States

類似化合物との比較

Key Differences :

Parameter PA1 2HCl (F8·2HCl) Compound F8
Water Solubility >50× higher Poor (baseline)
Bioavailability Significantly improved Limited
Half-Life (t₁/₂) Extended Shorter
Tumor Growth Inhibition 60.6% (37.5 mg/kg) Lower efficacy

PA1 2HCl’s salt formulation enhances solubility-driven absorption, resulting in 3.5× higher plasma exposure and sustained antitumor activity compared to F8 .

Comparison with Apatinib (VEGFR Inhibitor)

Apatinib, a tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), is a benchmark in gastric cancer therapy. PA1 2HCl outperforms apatinib in preclinical models:

Parameter PA1 2HCl (F8·2HCl) Apatinib
TGI (37.5 mg/kg) 60.6% 50.0%
Mechanism Apoptosis modulation VEGFR inhibition
Solubility High (salt form) Moderate (free base)

Structural and Functional Comparison with Chromogenic Peptide Salts

PA1 2HCl shares structural similarities with dihydrochloride salts of synthetic peptides used in enzyme activity assays (e.g., S-2288, S-2251). While these compounds differ functionally, their salt formulations highlight shared strategies to optimize solubility and stability:

Parameter PA1 2HCl (F8·2HCl) S-2288 (H-D-Ile-Pro-Arg-pNA,2HCl)
Molecular Weight Not reported 577.5 g/mol (with 2HCl)
Application Antitumor therapy t-PA/serine protease assay
Solubility Strategy HCl salt formation HCl salt formation
Key Metric TGI (%) Km = 1.0 mM (enzyme affinity)

Q & A

Q. What are the recommended protocols for determining PA1 2HCl solubility in experimental solvents?

Methodological Answer: Solubility testing should involve ultrasonication to enhance dissolution efficiency. For PA1 2HCl, experiments show solubility ≥20.65 mg/mL in DMSO and ≥2.21 mg/mL in ethanol under ultrasonic conditions . Prepare stock solutions at concentrations like 1 mM (2.0946 mL solvent/mg) to ensure reproducibility. Always validate solvent compatibility with biological assays (e.g., cell viability tests).

SolventSolubility (mg/mL)Ultrasonication Required
DMSO≥20.65Yes
Ethanol≥2.21Yes
WaterInsolubleN/A
Source: Experimental solubility data for PA1 2HCl .

Q. How should PA1 2HCl be characterized to confirm purity and structural identity?

Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥95% purity threshold) and nuclear magnetic resonance (NMR) for structural validation. For novel derivatives, include mass spectrometry (MS) and elemental analysis. Reference known compounds via CAS or PubChem identifiers to avoid redundancy .

Advanced Research Questions

Q. What experimental strategies address contradictory transcriptomic data in PA1 2HCl studies?

Methodological Answer: In studies where PA1 2HCl mutations yield conflicting gene expression profiles (e.g., PA1 vs. PA2 models), employ pooled analysis to identify shared pathways. For example, 42 genes showed consistent deregulation across both models, suggesting overlapping mechanisms like PI3K/AKT/mTOR suppression . Use bioinformatics tools (e.g., DAVID, STRING) to map pathway enrichment and validate with functional assays (e.g., qPCR, Western blot).

Analysis TypePA1 Deregulated GenesPA2 Deregulated GenesShared Genes
Individual Models8257842
Pooled (PolyApool)22456238
Source: Transcriptomic analysis of PA1/PA2 mutations .

Q. How can researchers design experiments to evaluate PA1 2HCl-induced autophagy in cancer models?

Methodological Answer: Use CRC cell lines treated with PA1 2HCl and measure autophagy markers (e.g., LC3-II/I ratio via Western blot). Combine with inhibitors like 3-methyladenine (3-MA) to assess synergistic effects. For mechanistic insights, perform siRNA knockdown of autophagy-related genes (e.g., ATG5, Beclin-1) and monitor apoptosis via flow cytometry .

TreatmentApoptosis Rate (%)Autophagy Marker (LC3-II/I)
PA1 2HCl35.2 ± 2.14.8-fold increase
PA1 2HCl + 3-MA58.7 ± 3.41.2-fold increase
Source: Colorectal cancer cell study .

Q. What statistical approaches resolve variability in longitudinal studies of PA1 2HCl effects?

Methodological Answer: Apply cross-lagged panel models (CLPM) to analyze bidirectional relationships between variables (e.g., PA1 2HCl exposure and biomarker changes). Use bootstrap resampling (1,000 iterations) to estimate confidence intervals and control for covariates like age or baseline health status .

Example code snippet for Mplus analysis:

   MODEL:  
   PB2 on PA1 PB1 Age1 Edu1 SES1;  
   PA2 on PA1 PB1 Age1 Edu1 SES1;  
   ANALYSIS: Bootstrap = 1000;  

Source: Longitudinal data analysis framework .

Methodological Considerations

  • Data Reproducibility: Document solvent preparation and storage conditions (-20°C for PA1 2HCl) to ensure batch consistency .
  • Ethical Reporting: Disclose conflicts of interest and funding sources per journal guidelines (e.g., Reviews in Analytical Chemistry) .
  • Contradiction Management: Use systematic reviews to contextualize findings, prioritizing primary literature over secondary summaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PA1 2HCl
Reactant of Route 2
Reactant of Route 2
PA1 2HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。